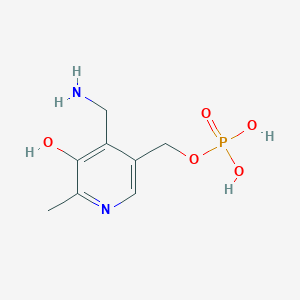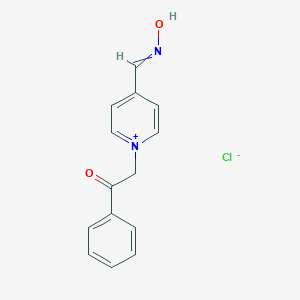
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PHM-1 and is a derivative of pyridine. PHM-1 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
PHM-1 has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. PHM-1 has been shown to inhibit the activity of various enzymes, including metallo-β-lactamases, which are responsible for antibiotic resistance in bacteria. PHM-1 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, PHM-1 has been shown to have antitumor activity and could be used as a potential chemotherapy agent.
作用机制
The mechanism of action of PHM-1 involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond inhibits the activity of the enzyme, leading to a decrease in its function. PHM-1 has been shown to inhibit the activity of various enzymes by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
PHM-1 has been shown to have various biochemical and physiological effects. Inhibition of metallo-β-lactamases by PHM-1 could lead to the development of new antibiotics that are effective against antibiotic-resistant bacteria. Inhibition of histone deacetylases by PHM-1 could lead to the development of new drugs for the treatment of cancer. PHM-1 has also been shown to have anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
PHM-1 has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and its potential applications in drug discovery. However, PHM-1 has some limitations, including its low solubility in water and its potential toxicity.
未来方向
Future research related to PHM-1 could focus on the development of new drugs for the treatment of antibiotic-resistant bacteria and cancer. In addition, further studies could be conducted to investigate the potential applications of PHM-1 in other fields, such as chemical biology and materials science. The development of new synthesis methods for PHM-1 could also be an area of future research.
合成方法
PHM-1 can be synthesized using various methods, including the reaction of 4-cyanomethylpyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(chloromethyl)pyridine with hydroxylamine hydrochloride and 2-phenylacetyl chloride in the presence of a base. The product is purified using recrystallization.
属性
CAS 编号 |
19340-18-2 |
|---|---|
产品名称 |
Pyridinium, 4-((hydroxyimino)methyl)-1-(2-oxo-2-phenylethyl)-, chloride |
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC 名称 |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H12N2O2.ClH/c17-14(13-4-2-1-3-5-13)11-16-8-6-12(7-9-16)10-15-18;/h1-10H,11H2;1H |
InChI 键 |
UPKWZZLZMIFLQV-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C=NO.[Cl-] |
同义词 |
Chlorure de 1 phenacyle de pyridine 4-aldoxime [French] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
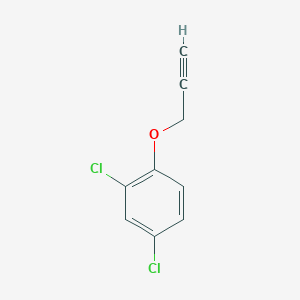
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
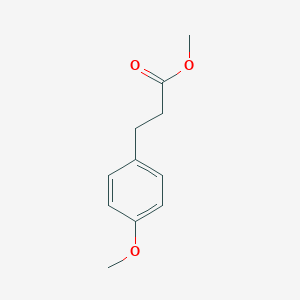

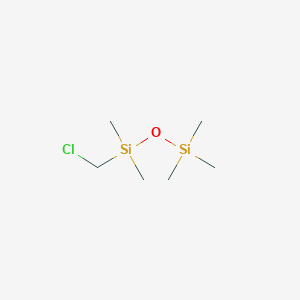

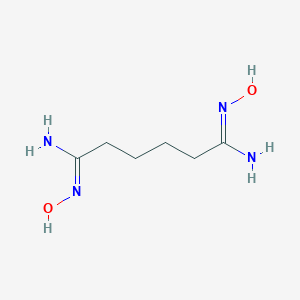
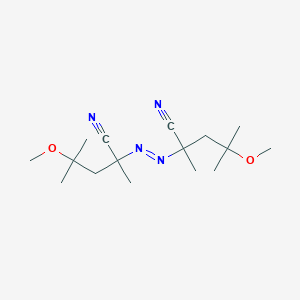

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
